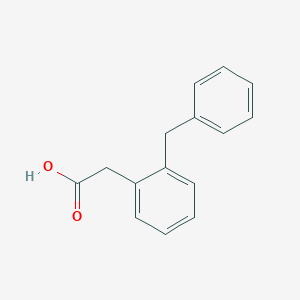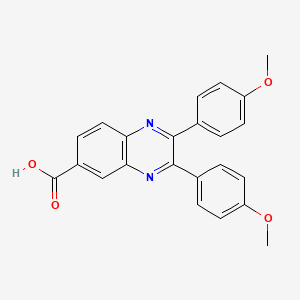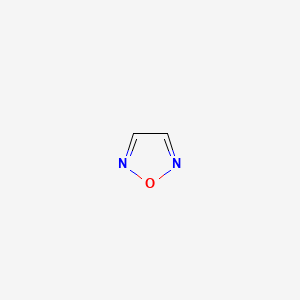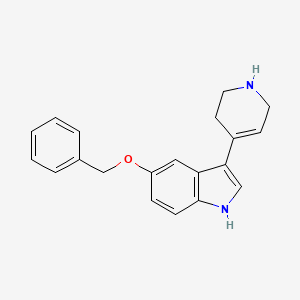
1-Tritylpiperidine
Overview
Description
PMID26815044-Compound-124: is a chemical compound known for its significant role in various scientific research fields. It is recognized for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID26815044-Compound-124 involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: : Industrial production of PMID26815044-Compound-124 typically involves large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the compound, often utilizing advanced techniques such as crystallization for separation and purification .
Chemical Reactions Analysis
Types of Reactions: : PMID26815044-Compound-124 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: : The reactions involving PMID26815044-Compound-124 often require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions may use reducing agents such as sodium borohydride .
Major Products: : The major products formed from these reactions depend on the specific type of reaction and conditions used. These products are often intermediates or derivatives of PMID26815044-Compound-124, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: : In chemistry, PMID26815044-Compound-124 is used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: : In biological research, PMID26815044-Compound-124 is studied for its interactions with biological molecules and systems. It is often used in experiments to understand its effects on cellular processes and pathways .
Medicine: : In medicine, PMID26815044-Compound-124 has potential therapeutic applications. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new drugs or treatments .
Industry: : In industrial applications, PMID26815044-Compound-124 is used in the production of various materials and chemicals. Its properties make it suitable for use in manufacturing processes that require high precision and efficiency .
Mechanism of Action
The mechanism of action of PMID26815044-Compound-124 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to PMID26815044-Compound-124 include other molecules with comparable chemical structures and properties. These compounds may share similar applications and mechanisms of action .
Uniqueness: This uniqueness makes it a valuable compound for scientific research and industrial applications .
Conclusion
PMID26815044-Compound-124 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and potential make it a subject of ongoing study and interest in various fields.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C24H25N |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-tritylpiperidine |
InChI |
InChI=1S/C24H25N/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25/h1-3,5-10,13-18H,4,11-12,19-20H2 |
InChI Key |
ZDTBBCYZMFEIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[(2-chloroethyl)thio]-](/img/structure/B8792605.png)

![5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione](/img/structure/B8792616.png)

![2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8792634.png)
![2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B8792658.png)



![4-Bromo-9-methoxy-7h-furo[3,2-g]chromen-7-one](/img/structure/B8792685.png)
![1-[1-(4-Methylphenyl)cyclohexyl]methanamine](/img/structure/B8792692.png)

